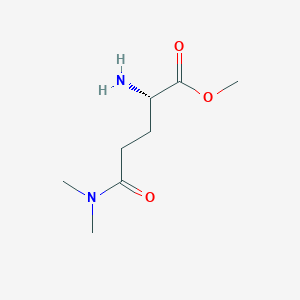

(S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate

Description

Properties

Molecular Formula |

C8H16N2O3 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

methyl (2S)-2-amino-5-(dimethylamino)-5-oxopentanoate |

InChI |

InChI=1S/C8H16N2O3/c1-10(2)7(11)5-4-6(9)8(12)13-3/h6H,4-5,9H2,1-3H3/t6-/m0/s1 |

InChI Key |

ISUXQMGYPFMDAZ-LURJTMIESA-N |

Isomeric SMILES |

CN(C)C(=O)CC[C@@H](C(=O)OC)N |

Canonical SMILES |

CN(C)C(=O)CCC(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Traditional Multi-Step Synthesis

Historically, the preparation of amino acid derivatives similar to (S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate involved multi-step synthetic routes starting from protected glutamic acid derivatives. These processes typically include:

- Protection of amino groups using tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups.

- Esterification to form methyl esters.

- Oxidation and functional group transformations (e.g., Swern oxidation, Dess-Martin periodinane oxidation).

- Introduction of dimethylamino groups via nucleophilic substitution or reductive amination.

For example, a process for preparing related compounds involves dissolving 2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid in methyl tert-butyl ether, followed by cooling, addition of reagents such as N-methylmorpholine and ethyl chloroformate, and reduction with sodium borohydride to yield intermediates.

This traditional approach is characterized by:

- Use of multiple solvents (methyl tert-butyl ether, dichloromethane, ethyl acetate).

- Low temperatures (-75 to -15 °C) to control reactivity.

- Several purification steps including filtration, washing, and solvent removal under vacuum.

- Yields typically ranging from moderate to high depending on step and scale.

Novel One-Step Base-Catalyzed Michael Addition Synthesis

Recent advances have introduced significantly more efficient and environmentally friendly methods. A notable development is the one-step base-catalyzed Michael addition reaction, which synthesizes methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate directly from readily available starting materials.

Key features of this method include:

- Solvent-free reaction conditions.

- Short reaction times (~30 minutes).

- Catalytic amounts of base (<6.5 mol%).

- High purity product yield.

- Enhanced green chemistry metrics such as improved atom economy, reduced waste (Complete E factor), and lower carbon intensity.

This method was reported to outperform patented multi-step routes in sustainability and efficiency.

Process Details and Reaction Conditions

| Preparation Method | Key Reagents/Conditions | Reaction Time | Temperature | Yield & Purity | Environmental Impact |

|---|---|---|---|---|---|

| Multi-step synthesis from Boc-protected intermediates | 2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, methyl tert-butyl ether, N-methylmorpholine, ethyl chloroformate, sodium borohydride | Several hours | -75 to 30 °C | Moderate to high | Uses multiple solvents, low temps |

| One-step base-catalyzed Michael addition | Readily available building blocks, catalytic base (<6.5 mol%) | ~30 minutes | Solvent-free, ambient | High purity, high yield | Solvent-free, catalytic, green metrics |

Research Findings and Green Chemistry Analysis

- Green Metrics: The one-step Michael addition method demonstrates superior atom economy and reduced environmental footprint compared to classical methods.

- Sustainability: The solvent-free nature and catalytic base usage reduce hazardous waste and energy consumption.

- Application: The compound produced by this method has been successfully used as a green solvent in nucleophilic aromatic substitution (SNAr) reactions with solvent recovery, showing yields comparable or superior to traditional solvents.

- Physical Properties: Important solvent parameters such as dielectric constant, solubility, and NMR residual shifts have been characterized to facilitate industrial adoption.

Summary Table of Preparation Methods

| Aspect | Multi-Step Traditional Synthesis | One-Step Michael Addition Synthesis |

|---|---|---|

| Starting Materials | Protected amino acid derivatives | Simple, readily available building blocks |

| Number of Steps | Multiple (protection, oxidation, reduction, etc.) | Single step |

| Reaction Conditions | Low temperatures, multiple solvents | Ambient temperature, solvent-free |

| Catalyst Usage | Stoichiometric reagents | Catalytic base (<6.5 mol%) |

| Reaction Time | Hours to days | Approximately 30 minutes |

| Yield and Purity | Moderate to high | High purity and yield |

| Environmental Impact | Moderate to high solvent and reagent use | Low, green chemistry compliant |

| Industrial Scalability | Established but complex | Promising for scale-up due to simplicity |

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Green Solvent Applications

Rhodiasolv PolarClean : One of the most significant applications of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate is as a non-toxic alternative to traditional polar aprotic solvents. Marketed under the brand name Rhodiasolv PolarClean, this compound has been recognized for its environmentally friendly properties. It has been developed to align with green chemistry principles, offering advantages such as lower toxicity and improved sustainability compared to conventional solvents .

Synthesis and Efficiency : Recent research highlights the efficient synthesis of this compound through novel single-step reactions, which significantly reduce the environmental impact associated with multi-step synthesis processes. These advancements include base-catalyzed Michael additions from readily available building blocks, leading to high purity products within a short reaction time (approximately 30 minutes) without the need for solvents .

Membrane Science : The compound's properties have also shown promise in membrane science, where it can be utilized in processes that typically require large quantities of toxic solvents. Its favorable dielectric constant and solubility parameters make it suitable for various applications in this field .

Medicinal Chemistry

Enzyme Inhibition Studies : Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate has been investigated for its potential as an enzyme inhibitor. Studies have focused on its kinetics and interactions with specific enzymes such as mushroom tyrosinase, which is relevant in the context of skin pigmentation disorders and other therapeutic areas . The synthesis of related compounds has demonstrated promising results in inhibiting enzyme activity, indicating potential applications in drug development.

Biological Evaluations : The compound's derivatives have been evaluated for their biological activity, including antimicrobial properties and effects on various biological pathways. Such studies are crucial for understanding the therapeutic potential of these compounds and their mechanisms of action .

Comparative Analysis of Properties

To better understand the advantages of using methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate as a solvent compared to traditional solvents, the following table summarizes key properties:

| Property | Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate | Traditional Solvents |

|---|---|---|

| Toxicity | Low | Moderate to High |

| Environmental Impact | Minimal | Significant |

| Synthesis Complexity | Simple single-step synthesis | Often multi-step |

| Application Versatility | Broad (including membrane science) | Limited |

| Recovery and Reusability | High | Variable |

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate and analogous compounds:

Structural and Functional Insights

Amino Group Modifications: The target compound’s free α-amino group contrasts with Boc-protected () or imine-protected () analogs, which are designed for controlled reactivity in multi-step syntheses.

Ester vs. Carboxylic Acid: The methyl ester in the target compound improves membrane permeability compared to 5-oxopentanoic acid derivatives (e.g., ), which are polar and less bioavailable.

Biological Activity :

- Ezatiostat () demonstrates how elongating the backbone and adding sulfur-containing groups (e.g., benzylthio) can enhance therapeutic targeting, albeit with increased molecular complexity.

Synthetic Utility :

- The 75% yield of the naphthyl-substituted analog () highlights the efficiency of asymmetric catalysis in generating stereochemically complex variants.

Biological Activity

(S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate, also known as a derivative of amino acid compounds, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, providing an overview of its significance in medicinal chemistry.

Chemical Structure and Synthesis

The molecular structure of (S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate can be represented as follows:

- Molecular Formula : CHNO

- IUPAC Name : (S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate

Recent advancements in synthetic methodologies have enabled the efficient production of this compound through multicomponent reactions, particularly utilizing Ugi reactions and other green chemistry principles to enhance sustainability in peptide synthesis .

Antioxidant Properties

Research indicates that compounds similar to (S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate exhibit notable antioxidant activity. For instance, derivatives containing the oxadiazole moiety have shown significant radical scavenging potential, which is critical in combating oxidative stress-related diseases . The antioxidant activity was evaluated using various assays such as DPPH and nitric oxide scavenging methods.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. Studies suggest that it may help mitigate neurodegenerative processes by reducing neuronal apoptosis and oxidative damage. For example, certain derivatives have demonstrated the ability to inhibit neuronal cell death induced by oxidative stress in vitro .

Antimicrobial Activity

(S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate has also been evaluated for antimicrobial properties. Some studies report that it exhibits activity against a range of bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents . The mechanism of action appears to involve disrupting bacterial cell wall synthesis.

Table 1: Summary of Biological Activities

| Activity Type | Methodology Used | Findings |

|---|---|---|

| Antioxidant | DPPH Scavenging Assay | Significant radical scavenging potential |

| Neuroprotective | In vitro Neuronal Cell Culture | Reduced apoptosis and oxidative damage |

| Antimicrobial | Disk Diffusion Method | Effective against multiple bacterial strains |

Relevant Research Findings

- Antioxidant Activity : A study evaluating various derivatives found that those with electron-donating groups exhibited enhanced antioxidant properties, highlighting the importance of structural modifications on biological activity .

- Neuroprotection : In a controlled experiment, (S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate derivatives were shown to significantly reduce markers of oxidative stress in neuronal cultures, suggesting a protective role against neurodegeneration .

- Antimicrobial Efficacy : A recent investigation demonstrated that certain derivatives had a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli, indicating their potential as therapeutic agents against bacterial infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate, and what key reaction conditions influence yield and stereochemical outcomes?

- Methodological Answer : The synthesis often involves enantioselective desymmetrization of dialdehydes using chiral alcohols (e.g., (+)-(R)-1-phenylethanol) to achieve stereochemical control. For example, analogous methyl 3-silyloxy-5-oxopentanoates were synthesized via this route, with diastereomeric ratios (dr) optimized to 9:1 by adjusting catalysts and reaction solvents . Amide formation and N-deprotection steps (e.g., using tert-butoxycarbonyl (Boc) groups) are critical for introducing the dimethylamino moiety, as seen in related compounds . Key factors include temperature control (0–25°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios of reagents.

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of (S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate, particularly regarding its stereochemistry?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming regiochemistry and stereochemistry, with NOE (Nuclear Overhauser Effect) experiments resolving spatial arrangements . X-ray crystallography provides definitive proof of absolute configuration, as demonstrated for structurally related lactones . High-Performance Liquid Chromatography (HPLC) with chiral columns quantifies enantiomeric excess, while mass spectrometry (MS) verifies molecular weight and fragmentation patterns.

Q. What are the solubility properties of (S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate in common laboratory solvents, and how does this influence experimental design?

- Methodological Answer : The compound is typically soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as observed in structurally similar esters . Solubility in water is limited due to the hydrophobic dimethylamino group, necessitating solvent optimization for reactions (e.g., DMSO/water mixtures for biological assays). Precipitation in non-polar solvents (e.g., hexane) aids in purification via recrystallization.

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess in the synthesis of (S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate when encountering low diastereomeric ratios?

- Methodological Answer : Low dr often arises from competing reaction pathways. Strategies include:

- Catalyst screening : Chiral Brønsted acids or transition-metal catalysts enhance stereoselectivity.

- Solvent effects : Polar solvents (e.g., acetonitrile) improve transition-state stabilization .

- Temperature modulation : Lower temperatures (–20°C) reduce kinetic competition, favoring the desired pathway.

- Additives : Molecular sieves or salts (e.g., LiCl) can suppress side reactions .

Q. What strategies are recommended for resolving contradictions in spectral data (e.g., NMR vs. X-ray crystallography) when confirming the configuration of (S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate?

- Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamers in NMR). To resolve:

- Variable-temperature NMR : Identifies conformational exchange broadening.

- Chemical correlation : Compare with derivatives of known configuration (e.g., hydrolysis to a carboxylic acid and re-synthesis) .

- Computational modeling : Density Functional Theory (DFT) calculations predict NMR shifts or optical rotations to match experimental data .

Q. How does the dimethylamino group in (S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate influence its reactivity in multicomponent reactions, and what mechanistic insights support this behavior?

- Methodological Answer : The dimethylamino group acts as a directing group in Ugi or Passerini reactions, stabilizing intermediates via hydrogen bonding or steric effects. For example, in analogous methyl esters, the amino group facilitates imine formation, while the dimethyl substituent slows hydrolysis, enabling kinetic control . Mechanistic studies using isotopic labeling (e.g., 15N) and in-situ IR spectroscopy track intermediate formation.

Q. What are the stability profiles of (S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate under varying pH and temperature conditions, and how should storage conditions be optimized?

- Methodological Answer : Stability studies on related esters show degradation via hydrolysis of the methyl ester or dimethylamide groups under acidic (pH < 3) or basic (pH > 9) conditions. Optimal storage involves lyophilization and storage at –20°C in inert atmospheres (argon). Accelerated stability testing (40°C/75% relative humidity) predicts shelf-life, with HPLC monitoring degradation products .

Q. In kinetic studies, what methods are employed to monitor the degradation or metabolic pathways of (S)-Methyl 2-amino-5-(dimethylamino)-5-oxopentanoate in biological systems?

- Methodological Answer : Radiolabeled analogs (e.g., 14C-labeled methyl groups) track metabolic fate in vitro. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) identifies metabolites, while enzyme inhibition assays (e.g., with cytochrome P450 inhibitors) elucidate pathways. For example, related 5-oxopentanoates undergo β-oxidation in hepatic microsomes, detectable via isotopic tracing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.